7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid
Description
Properties
CAS No. |
333364-15-1 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)4-2-1-3-5-6(4)10-5/h4-6H,1-3H2,(H,8,9) |
InChI Key |
QWNDOKYLUAYAGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C(C1)O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid typically involves the oxidation of cyclohexene using dendritic complexes . The reaction conditions often include the use of specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of more efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, such as 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 7-Oxabicyclo[4.1.0]heptan-2-one .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Development:
One of the prominent applications of 7-oxabicyclo[4.1.0]heptane-2-carboxylic acid is as an intermediate in the synthesis of edoxaban, a direct factor Xa inhibitor used as an anticoagulant. Edoxaban is effective in preventing thrombus formation and was approved by the U.S. Food and Drug Administration in 2015 under the trade name Savaysa .
The synthesis process involves resolving an isomer mixture of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters into its pure form using enzyme-catalyzed resolution methods, which yield high selectivity and efficiency . This advancement not only facilitates the production of edoxaban but also reduces the costs associated with its synthesis.
Organic Synthesis
Building Block for Complex Molecules:
this compound serves as a versatile building block in organic synthesis, enabling chemists to construct complex molecular architectures. Its unique bicyclic structure allows for various functionalizations, making it suitable for synthesizing diverse chemical entities.
Table 1: Summary of Synthetic Applications
| Application Area | Description |
|---|---|
| Anticoagulants | Intermediate for edoxaban synthesis, enhancing efficiency and reducing costs |
| Organic Synthesis | Building block for complex molecules, allowing functionalization and structural diversity |
| Enzyme-Catalyzed Reactions | Utilized in enzyme-catalyzed resolution processes to achieve high selectivity |
Case Studies
Case Study 1: Edoxaban Synthesis
In a study focusing on the synthesis of edoxaban, researchers employed a method that utilized 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid as an essential intermediate . The method demonstrated high yields and selectivity, showcasing the compound's utility in pharmaceutical applications.
Case Study 2: Enzyme Screening for Resolution
Another study evaluated various hydrolases for their effectiveness in catalyzing the resolution of 7-oxabicyclo[4.1.0]heptane-3-carboxylate isomers. The results indicated that alkaline proteases provided optimal yields exceeding 90%, underscoring the compound's potential in biocatalytic processes .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been reported to inhibit protein phosphatases, leading to the disruption of cellular immune responses . This inhibition is crucial for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Ring Strain and Stability
- The bicyclo[4.1.0] system (7-oxabicyclo[4.1.0]heptane derivatives) exhibits higher ring strain compared to bicyclo[3.2.0] or [2.2.1] systems due to the fused cyclopropane moiety. This strain enhances reactivity, making it suitable for ring-opening polymerizations in epoxy resins .
- Bicyclo[3.2.0] systems (e.g., 6-APA) are stabilized by the thia-aza ring, which reduces strain and confers biological activity in antibiotics .
Functional Group Influence
- Carboxylic Acid vs. Ester Derivatives : The 2-carboxylic acid group in this compound facilitates hydrogen bonding, increasing solubility in polar solvents. In contrast, its 2-ethylhexyl ester derivative (CAS 62256-00-2) exhibits lipophilicity, making it suitable for hydrophobic applications like plasticizers .
- Amino and Thia-Aza Groups: 6-APA’s amino and sulfur-containing structure enables β-lactam antibiotic activity, a feature absent in purely oxabicyclic compounds .
Stereochemical Complexity
- Compounds like 3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (ChemSpider ID 3523630) lack defined stereocenters, simplifying synthesis compared to stereochemically complex penicillins .
Industrial and Pharmaceutical Relevance
- Epoxy Resins : this compound derivatives are key in resins like CELLOXIDE 2081, valued for their thermal stability and adhesion properties .
- Antibiotics : Bicyclo[3.2.0] systems (e.g., 6-APA) underpin β-lactam antibiotics, highlighting the critical role of sulfur and nitrogen in medicinal chemistry .
- Polymer Additives : Esters such as 2-ethylhexyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate are used in VOC-emitting industrial processes, necessitating stringent safety protocols .
Biological Activity
7-Oxabicyclo[4.1.0]heptane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 154.16 g/mol
- IUPAC Name : this compound
This compound features a bicyclic framework, which is significant for its interaction with biological targets.
Research indicates that this compound exhibits activity through various mechanisms, particularly as an inhibitor of certain glycosidases, which play roles in carbohydrate metabolism and cellular signaling pathways. The compound has been shown to selectively inhibit β-glucuronidases, which are involved in the hydrolysis of glycosaminoglycans and have implications in inflammatory processes and cancer progression .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Anti-inflammatory Agents : Due to its ability to inhibit β-glucuronidases, it may reduce inflammation associated with various diseases.
- Cancer Treatment : The inhibition of glycosidases can potentially disrupt cancer cell signaling pathways, making it a candidate for cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to confirm these effects.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of β-glucuronidase :
- Antimicrobial Studies :
Data Table of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
